N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Beschreibung
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a triazolopyridine core substituted with a 3-methyl-1,2,4-oxadiazole group at the 8-position and a benzo[c][1,2,5]thiadiazole-5-carboxamide moiety linked via a methyl group. This structure integrates multiple pharmacophoric elements:
- Triazolopyridine: A nitrogen-rich bicyclic system known for its role in kinase inhibition and nucleic acid interactions.
- 3-Methyl-1,2,4-oxadiazole: An electron-deficient heterocycle that enhances metabolic stability and participates in hydrogen bonding.
- Benzo[c][1,2,5]thiadiazole: A planar, aromatic system with electron-withdrawing properties, facilitating π-π stacking and dipole interactions in biological targets .
Eigenschaften
IUPAC Name |
N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N8O2S/c1-9-19-17(27-22-9)11-3-2-6-25-14(20-21-15(11)25)8-18-16(26)10-4-5-12-13(7-10)24-28-23-12/h2-7H,8H2,1H3,(H,18,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIWFBXWEFZFOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex heterocyclic compound that integrates multiple bioactive moieties. Its potential therapeutic applications have garnered attention in medicinal chemistry due to its diverse biological activities.
Chemical Structure and Properties
The compound's molecular formula is C15H14N6O3S, with a molecular weight of 366.37 g/mol. The presence of oxadiazole and triazole rings contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H14N6O3S |
| Molecular Weight | 366.37 g/mol |
| CAS Number | Not specified |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The oxadiazole and triazole moieties are known to modulate enzyme activities and receptor interactions. For instance, oxadiazole derivatives have been reported to inhibit carbonic anhydrase isoforms, which are implicated in cancer therapy and other diseases.
Antimicrobial Activity
Research has shown that compounds containing oxadiazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have demonstrated activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 10 μg/mL to 25 μg/mL .
Antitubercular Activity
A study focused on related compounds revealed promising antitubercular activity against Mycobacterium tuberculosis. Some derivatives showed IC50 values between 1.35 and 2.18 μM, indicating strong potential for further development in treating tuberculosis .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Similar compounds have been evaluated for their ability to inhibit key kinases involved in cancer progression. For example, certain triazole derivatives have been shown to inhibit TGF-β type I receptor kinase with IC50 values as low as 0.013 μM .
Case Studies
- Antimicrobial Evaluation : A series of synthesized compounds based on the oxadiazole structure were tested against common bacterial strains. The results indicated that modifications in the substituents significantly influenced the antimicrobial potency.
- Antitubercular Screening : In a study examining the efficacy of various benzamide derivatives against Mycobacterium tuberculosis, specific compounds exhibited low cytotoxicity while maintaining high antitubercular activity.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison
*Molecular weights are omitted for the target compound due to insufficient data.
Research Findings and Implications
- Oxadiazole Advantage : The 3-methyl-1,2,4-oxadiazole group in the target compound likely confers superior metabolic stability compared to methoxy or hydroxypropyl substituents, as oxadiazoles resist enzymatic degradation .
- Benzothiadiazole Role : This moiety’s electron-deficient nature enhances binding to kinases or DNA repair enzymes, a trend observed in structurally related compounds .
- Synthetic Scalability : The use of classic coupling reagents () suggests the target compound can be synthesized efficiently, though purity optimization may require chromatography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
